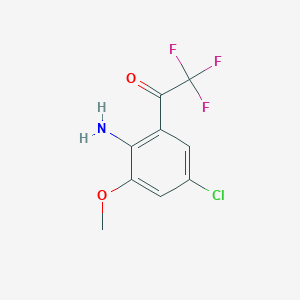

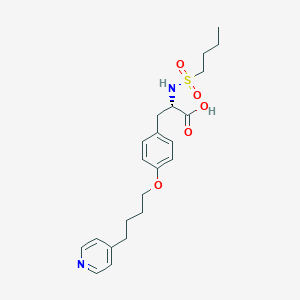

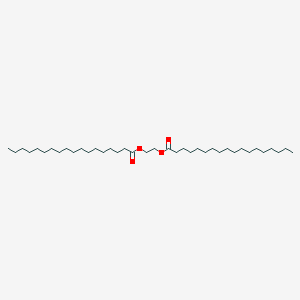

(S)-2-(丁基磺酰胺)-3-(4-(4-(吡啶-4-基)丁氧基)苯基)丙酸

描述

Synthesis Analysis

The synthesis of molecules similar to "(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid" involves complex organic reactions. One relevant approach is the cyclization of butanoic acids to their corresponding pyrrolidin-2-ones, achieved by using polyphosphate ester (PPE) and 4-(N,N-dimethylamino)pyridine (DMAP), which significantly reduces reaction times and increases yields (Zareef, Iqbal, & Arfan, 2008). Such methods highlight the potential pathways for synthesizing complex molecules including sulfonamido and pyridinyl groups.

Molecular Structure Analysis

Molecular structure analysis of related compounds showcases the importance of crystallographic studies in understanding compound geometries. Studies on similar sulfonamide ligands and their metal complexes, characterized by FTIR, mass spectrometry, and X-ray diffraction, reveal insights into their structural configurations and intermolecular interactions, such as hydrogen bonding and polymeric networks (Danish et al., 2021). These analyses are crucial for determining the molecular configuration and potential reactivity of sulfonamide-based compounds.

Chemical Reactions and Properties

Chemical reactions involving sulfonamides, such as the cross-coupling of bromopyridines with alkyl and aryl sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, highlight the reactivity of pyridinyl and sulfonamido groups in forming N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010). Such reactions are indicative of the chemical versatility of the subject compound's functional groups.

Physical Properties Analysis

Physical properties such as solubility, melting point, and molecular weight are intrinsic to a compound's structure and significantly influence its application potential. While specific data on "(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid" is not directly available, studies on similar compounds provide valuable insights. For instance, the solubility and crystalline structure analyses contribute to understanding the compound's behavior in different solvents and under various conditions (Naveen et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are key for applications in synthesis and drug development. The ability of sulfonamide compounds to engage in diverse chemical reactions, such as cycloadditions and nucleophilic substitutions, underscores the chemical adaptability and potential utility of "(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid" in various chemical contexts (Sankar, Mahalakshmi, & Balasubramanian, 2013).

科学研究应用

新颖的合成和抗菌活性

Zareef、Iqbal 和 Arfan (2008) 的一项研究探索了 4-(取代苯磺酰胺)丁酸的新型环化,使用多磷酸酯 (PPE) 产生 1-[(取代苯)磺酰基]吡咯烷-2-酮。使用 PPE 与 4-(N,N-二甲氨基)吡啶 (DMAP) 相结合,提高了产率并减少了反应时间。合成的化合物经过评估,其抗菌活性,最小抑菌浓度 (MIC) 值范围为 0.09 至 1.0 毫克,展示了在开发抗菌剂中的潜在应用 Zareef, Iqbal, & Arfan, 2008.

交叉偶联反应

Han (2010) 描述了通过 3-溴吡啶与伯烷基和仲烷基磺酰胺和芳基磺酰胺反应合成 N-(3-吡啶基)-取代的仲磺酰胺和叔磺酰胺。该过程由 CuI 和 1,3-二(吡啶-2-基)丙烷-1,3-二酮催化,以良好至优异的产率生成产品。该方法为构建复杂的磺酰胺结构提供了一种有价值的方法,而复杂的磺酰胺结构在药物和农用化学品中很普遍 Han, 2010.

表面活性和抗菌潜力

El-Sayed (2006) 合成了 1,2,4-三唑衍生物,并对其表面活性和抗菌性能进行了评估,引入了由 1-(4-氨基-5-巯基-4 H-[1,2,4]三唑-3-基)和十七烷-1-磺酸钠合成的化合物。这些化合物表现出有效的抗菌活性,可用作表面活性剂,表明在配制抗菌涂层或清洁剂中具有潜在应用 El-Sayed, 2006.

酶抑制和抗癌活性

Mehvish 和 Kumar (2022) 最近的一项研究旨在合成具有潜在抗氧化活性的新型 3(2h)-一类吡啶并恶嗪衍生物,并评估了它们的体外抗氧化活性。对细胞周期蛋白激酶蛋白和 DNA 六聚体 ATGCAT 进行的分子对接研究表明,这些化合物可能表现出显着的抗癌活性,从而为癌症治疗药物的开发提供了新途径 Mehvish & Kumar, 2022.

属性

IUPAC Name |

(2S)-2-(butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-14,21,24H,2-6,15-17H2,1H3,(H,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFFSBHFSQTHRE-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446264 | |

| Record name | N-(Butane-1-sulfonyl)-O-[4-(pyridin-4-yl)butyl]-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149490-61-9 | |

| Record name | N-(Butylsulfonyl)-O-[4-(4-pyridinyl)butyl]-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149490-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Butane-1-sulfonyl)-O-[4-(pyridin-4-yl)butyl]-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

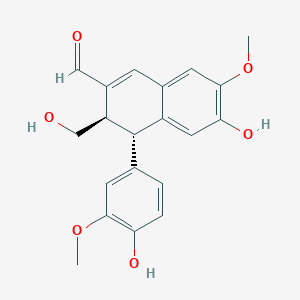

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)